molecular formula C20H14ClNO2 B11680180 (2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile

(2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B11680180
M. Wt: 335.8 g/mol
InChI Key: VEEATAZPGZWNOB-FOWTUZBSSA-N
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Description

(2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile is an organic compound that features a combination of aromatic rings and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Formation of the nitrile group: This can be done through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which can impart distinct chemical and physical properties.

Properties

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H14ClNO2/c1-23-18-8-4-15(5-9-18)20-11-10-19(24-20)12-16(13-22)14-2-6-17(21)7-3-14/h2-12H,1H3/b16-12+

InChI Key

VEEATAZPGZWNOB-FOWTUZBSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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